Cas no 78761-37-2 (Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)-)
Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)- Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)-
- (?)-O,O′-Dibenzoyl-L-tartaric acid mono(dimethylamide)
- (2R,3R)-2,3-dibenzoyloxy-4-(dimethylamino)-4-oxobutanoic acid
- (-)-O,O′-Dibenzoyl-L-tartaric acid Mono(diMethylaMide)
- ()-O,O-Dibenzoyl-L-tartaric acid mono(dimethylamide)
- (2R,3R)-4-(dimethylamino)-4-oxo-2,3-bis[(phenylcarbonyl)oxy]butanoic acid
- (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid
- DTXSID90552821
- (-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide), >=99.0%
- (R,R)-(-)-O,O'-Dibenzoyltartaric acid mono(N,N-dimethylamide)
- 78761-37-2
- SCHEMBL3057003
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- MDL: MFCD00142346
- Inchi: 1S/C20H19NO7/c1-21(2)17(22)15(27-19(25)13-9-5-3-6-10-13)16(18(23)24)28-20(26)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H,23,24)/t15-,16-/m1/s1
- InChI Key: LINPSOODYGSBAH-HZPDHXFCSA-N
- SMILES: O(C(C1C=CC=CC=1)=O)[C@@H](C(N(C)C)=O)[C@H](C(=O)O)OC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 385.11615195g/mol
- Monoisotopic Mass: 385.11615195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 110Ų
Experimental Properties
- Melting Point: 150-152 °C (dec.)
- Optical Activity: [α]20/D −79±1°, c = 5% in ethanol
Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 22-24/25
Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33624-50G |
Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)- |
78761-37-2 | 50g |
¥704.69 | 2023-12-08 | ||
| Cooke Chemical | S544978-50g |
(?)-O,O′-Dibenzoyl-L-tartaric acid mono(dimethylamide) |
78761-37-2 | ≥99.0% | 50g |
RMB 484.42 | 2025-02-20 | |
| Ambeed | A716792-25g |
(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid |
78761-37-2 | 98% | 25g |
$46.0 | 2025-02-20 |
Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)- Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)-
Comprehensive Overview of Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)- (CAS No. 78761-37-2)
Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)- (CAS No. 78761-37-2) is a chiral organic compound with a unique stereochemical configuration. This compound belongs to the class of ester derivatives and features a dimethylamino group, which contributes to its distinct chemical properties. The (2R,3R)- configuration indicates its enantiomeric purity, making it valuable for applications in asymmetric synthesis and pharmaceutical research. Its molecular structure includes benzoyloxy groups, which enhance its reactivity in esterification and transesterification reactions.
In recent years, the demand for chiral compounds like Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)- has surged due to their role in drug development and agrochemical formulations. Researchers are particularly interested in its potential as a building block for bioactive molecules. The compound's stereospecificity is critical for designing drugs with reduced side effects, aligning with the growing focus on precision medicine. Additionally, its ester linkages make it a candidate for polymer chemistry, where biodegradable materials are a hot topic in sustainability discussions.
The synthesis of Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)- often involves multi-step organic reactions, including protection-deprotection strategies and enantioselective catalysis. These methods are frequently searched by chemists exploring green chemistry alternatives to reduce waste and improve yields. The compound's CAS No. 78761-37-2 is a key identifier in chemical databases, aiding researchers in sourcing high-purity samples for experimental work. Its spectroscopic data (e.g., NMR, IR) is also a common query among analysts validating its structure.
Beyond academia, industries are investigating Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)- for niche applications such as flavor and fragrance enhancement, where its ester groups could impart unique olfactory properties. The compound's dimethylamino moiety also suggests potential in surfactant formulations, a trending area in cosmetic and personal care product development. As consumers prioritize clean-label ingredients, understanding this compound's safety profile becomes essential—a topic frequently addressed in regulatory and toxicology studies.
In summary, Butanoic acid, 2,3-bis(benzoyloxy)-4-(dimethylamino)-4-oxo-, (2R,3R)- (CAS No. 78761-37-2) is a versatile chiral molecule with broad interdisciplinary relevance. Its applications span pharmaceuticals, materials science, and specialty chemicals, reflecting the compound's adaptability to modern scientific challenges. For researchers and industry professionals, staying updated on its synthesis, properties, and emerging uses is crucial to leveraging its full potential.
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